molecular formula C15H14N2O3 B159778 7-Methoxy-beta-carboline-1-propionic acid CAS No. 137756-13-9

7-Methoxy-beta-carboline-1-propionic acid

Cat. No.: B159778
CAS No.: 137756-13-9
M. Wt: 270.28 g/mol
InChI Key: WEBVBZDGWMAXEF-UHFFFAOYSA-N
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Description

7-Methoxy-beta-carboline-1-propionic acid is a naturally occurring compound known for its cytotoxic and antimalarial properties. It can be extracted from the roots of Eurycoma longifolia, a plant commonly found in Southeast Asia . This compound has garnered interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-beta-carboline-1-propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable beta-carboline derivative.

    Methoxylation: Introduction of a methoxy group at the 7th position of the beta-carboline ring.

    Propionic Acid Addition: Attachment of a propionic acid moiety at the 1st position of the beta-carboline ring.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from Eurycoma longifolia roots or chemical synthesis using optimized reaction conditions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-beta-carboline-1-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Methoxy-beta-carboline-1-propionic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline alkaloid with similar cytotoxic and antimalarial properties.

    Harmaline: Known for its psychoactive effects and potential therapeutic applications.

    Tetrahydroharmine: A reduced form of harmine with distinct biological activities.

Uniqueness

7-Methoxy-beta-carboline-1-propionic acid is unique due to its specific methoxy and propionic acid substitutions, which confer distinct chemical and biological properties. Its combination of cytotoxic and antimalarial activities makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-9-2-3-10-11-6-7-16-12(4-5-14(18)19)15(11)17-13(10)8-9/h2-3,6-8,17H,4-5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVBZDGWMAXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477248
Record name 3-(7-Methoxy-9H-beta-carbolin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137756-13-9
Record name 3-(7-Methoxy-9H-beta-carbolin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 7-Methoxy-beta-carboline-1-propionic acid?

A1: this compound has the following structural characteristics:

  • Molecular Formula: C15H14N2O3 []
  • Spectroscopic data: Detailed spectroscopic data can be found in the research articles studying this compound, but specific information is not provided in the provided abstracts. [, ]

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